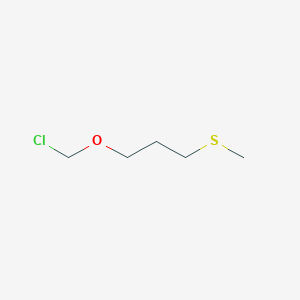
(3-(Chloromethoxy)propyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Chloromethoxy)propyl)(methyl)sulfane is an organic compound with the molecular formula C5H11ClOS It is a member of the sulfane family, characterized by the presence of a sulfur atom bonded to a carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Chloromethoxy)propyl)(methyl)sulfane typically involves the reaction of 3-chloropropanol with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by the methylthiol group, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the temperature, pressure, and concentration of reactants. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Chloromethoxy)propyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-(Chloromethoxy)propyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-(Chloromethoxy)propyl)(methyl)sulfane involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic centers, influencing biochemical pathways. The chlorine atom can participate in substitution reactions, modifying the structure and function of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl propyl sulfide: Similar structure but lacks the chloromethoxy group.
Ethyl methyl sulfide: Similar sulfur-containing compound with different alkyl groups.
Propyl methyl sulfide: Another sulfur-containing compound with a different alkyl chain.
Uniqueness
(3-(Chloromethoxy)propyl)(methyl)sulfane is unique due to the presence of both a chloromethoxy group and a methylsulfane group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C5H11ClOS |
|---|---|
Molekulargewicht |
154.66 g/mol |
IUPAC-Name |
1-(chloromethoxy)-3-methylsulfanylpropane |
InChI |
InChI=1S/C5H11ClOS/c1-8-4-2-3-7-5-6/h2-5H2,1H3 |
InChI-Schlüssel |
XRIANQWHJLXKEA-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCCOCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


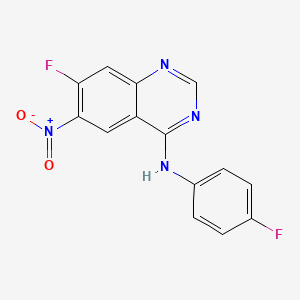
![Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690219.png)
![(S)-2-(Boc-amino)-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone](/img/structure/B13690225.png)
![8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13690233.png)
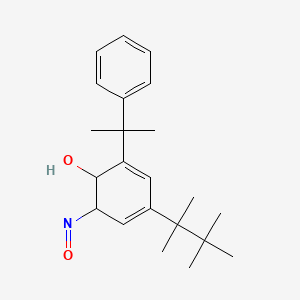
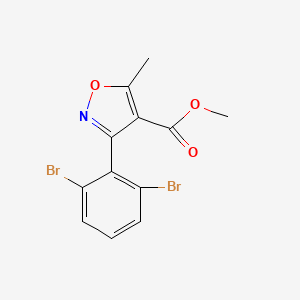

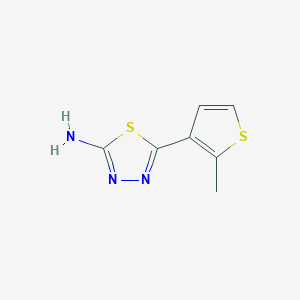

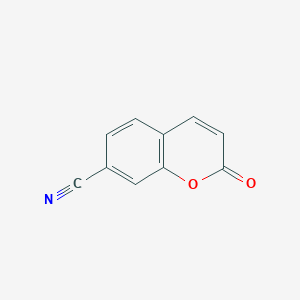
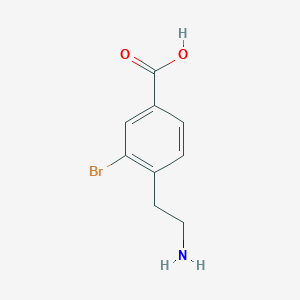
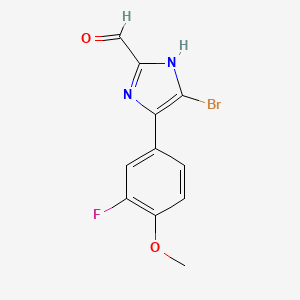
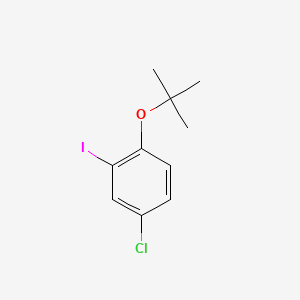
![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
